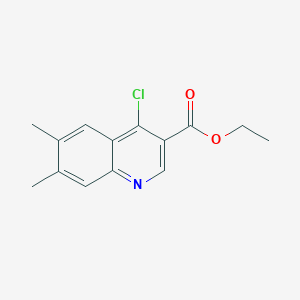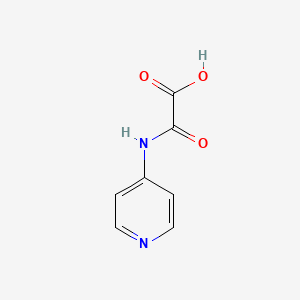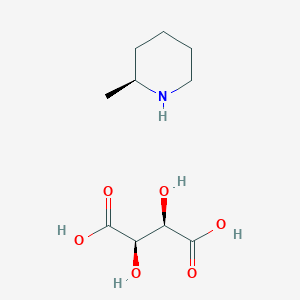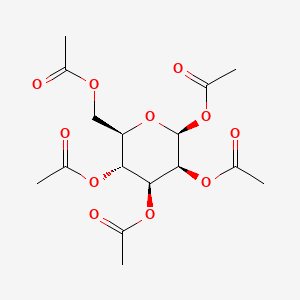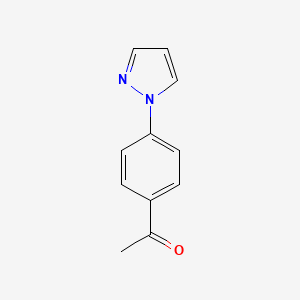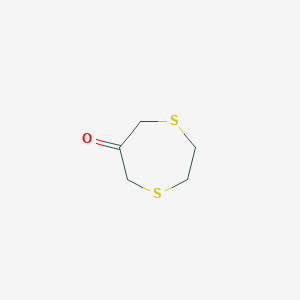
1,4-Dithiepan-6-one
Übersicht
Beschreibung
1,4-Dithiepan-6-one is an organic compound with the molecular formula C5H8OS2 It is a cyclic thioester, characterized by a seven-membered ring containing two sulfur atoms and one ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dithiepan-6-one can be synthesized through the reaction of 1,4-butanedithiol with 3-butyn-2-one under base-catalyzed conditions. The reaction involves a nucleophilic Michael addition followed by cyclization to form the seven-membered ring. The reaction is typically carried out at high concentrations to favor the formation of the cyclic product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis likely involves similar principles as laboratory methods, scaled up for larger production. This would include the use of appropriate catalysts, solvents, and reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dithiepan-6-one undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can react with the sulfur atoms under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thioethers or amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dithiepan-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,4-Dithiepan-6-one involves its ability to undergo various chemical transformations due to the presence of reactive sulfur atoms and a ketone group. These functional groups allow it to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane: A six-membered ring containing two sulfur atoms.
1,4-Dithiane: A six-membered ring with sulfur atoms at positions 1 and 4.
1,3-Dithiolane: A five-membered ring with two sulfur atoms.
Uniqueness of 1,4-Dithiepan-6-one
This compound is unique due to its seven-membered ring structure, which provides different steric and electronic properties compared to its six- and five-membered counterparts. This uniqueness makes it valuable in the synthesis of novel compounds and materials with specific desired properties.
Eigenschaften
IUPAC Name |
1,4-dithiepan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS2/c6-5-3-7-1-2-8-4-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOFHPFBUIVDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(=O)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484357 | |
| Record name | 1,4-dithiepan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34654-19-8 | |
| Record name | 1,4-dithiepan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key conformational characteristics of 1,4-dithiepan-6-one and its derivatives in solution?
A1: [] 1H NMR spectroscopy reveals that this compound and its derivatives primarily adopt twist-chair conformations in solution. Notably, this compound 1-oxide exhibits an equilibrium between two distinct twist-chair conformers. This finding contrasts with its solid-state conformation, highlighting the impact of environmental factors on molecular shape. The preferred twist-chair conformation for other derivatives varies depending on the specific substituents present on the ring. Interestingly, the S=O bond in both this compound 1-oxide and its 5,5-dimethyl analog exhibits a preference for the pseudoaxial position.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


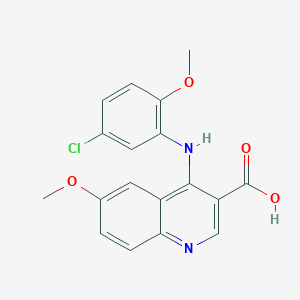
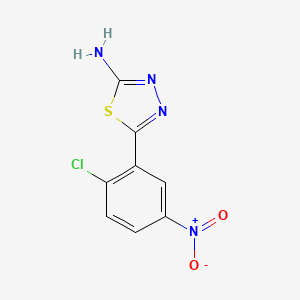
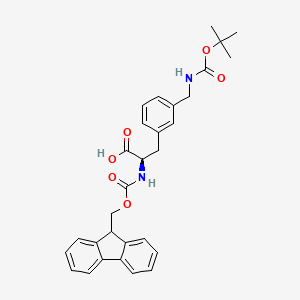

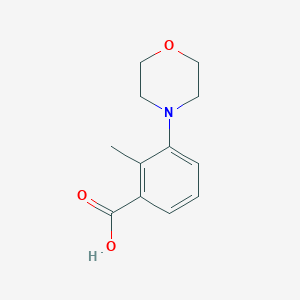

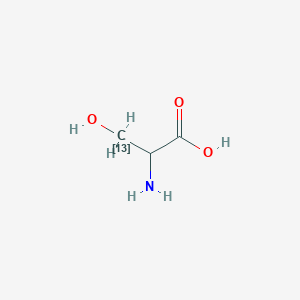
![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)
